Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate
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Overview
Description
Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a chloro-substituted ethenyl group, which is further connected to a nitrophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable chloro-substituted ethenyl compound in the presence of a base. One common method is the Arbuzov reaction, where diethyl phosphite reacts with 1-chloro-2-(4-nitrophenyl)ethene under mild conditions to form the desired phosphonate.
Reaction Conditions:
Reagents: Diethyl phosphite, 1-chloro-2-(4-nitrophenyl)ethene
Catalyst: Base (e.g., sodium hydride)
Solvent: Anhydrous tetrahydrofuran
Temperature: Room temperature to 50°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (room temperature to 60°C)
Reduction: Hydrogen gas, palladium on carbon catalyst, solvent (e.g., ethanol), temperature (room temperature to 50°C)
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvent (e.g., water), temperature (room temperature to 80°C)
Major Products
Substitution: Diethyl [1-amino-2-(4-nitrophenyl)ethenyl]phosphonate
Reduction: Diethyl [1-chloro-2-(4-aminophenyl)ethenyl]phosphonate
Oxidation: Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonic acid
Scientific Research Applications
Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Biological Studies: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. The phosphonate group can participate in various phosphorylation reactions, making it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate can be compared with other similar compounds such as:
- Diethyl [1-chloro-2-(4-methylphenyl)ethenyl]phosphonate
- Diethyl [1-chloro-2-(4-methoxyphenyl)ethenyl]phosphonate
- Diethyl [1-chloro-2-(4-fluorophenyl)ethenyl]phosphonate
Uniqueness:
- The presence of the nitro group in this compound imparts unique reactivity, making it suitable for specific applications in organic synthesis and materials science.
- The chloro group provides a site for nucleophilic substitution, allowing for the introduction of various functional groups.
Conclusion
This compound is a versatile organophosphorus compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, materials science, and medicinal chemistry. Further research into its applications and mechanisms of action will continue to expand its utility in scientific research.
Properties
CAS No. |
191476-76-3 |
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Molecular Formula |
C12H15ClNO5P |
Molecular Weight |
319.68 g/mol |
IUPAC Name |
1-(2-chloro-2-diethoxyphosphorylethenyl)-4-nitrobenzene |
InChI |
InChI=1S/C12H15ClNO5P/c1-3-18-20(17,19-4-2)12(13)9-10-5-7-11(8-6-10)14(15)16/h5-9H,3-4H2,1-2H3 |
InChI Key |
HGLCBURWQCCKFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=CC1=CC=C(C=C1)[N+](=O)[O-])Cl)OCC |
Origin of Product |
United States |
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